molecular formula C25H19N3O3 B12405233 N-[[3-(1,3-benzodioxol-5-yloxy)phenyl]methyl]-9H-pyrido[3,4-b]indol-3-amine

N-[[3-(1,3-benzodioxol-5-yloxy)phenyl]methyl]-9H-pyrido[3,4-b]indol-3-amine

Cat. No.: B12405233
M. Wt: 409.4 g/mol
InChI Key: AGUNDEAVRTZOAH-UHFFFAOYSA-N
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Description

N-[[3-(1,3-benzodioxol-5-yloxy)phenyl]methyl]-9H-pyrido[3,4-b]indol-3-amine is a complex organic compound that features a unique combination of a benzodioxole moiety and a pyridoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(1,3-benzodioxol-5-yloxy)phenyl]methyl]-9H-pyrido[3,4-b]indol-3-amine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole group can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Attachment to the Phenyl Ring: The benzodioxole moiety is then attached to a phenyl ring via an ether linkage, often using a Williamson ether synthesis.

    Formation of the Pyridoindole Core: The pyridoindole core can be synthesized through a series of cyclization reactions involving aniline derivatives and aldehydes.

    Final Coupling: The final step involves coupling the benzodioxole-phenyl intermediate with the pyridoindole core using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(1,3-benzodioxol-5-yloxy)phenyl]methyl]-9H-pyrido[3,4-b]indol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Halogenated benzodioxole derivatives.

Scientific Research Applications

N-[[3-(1,3-benzodioxol-5-yloxy)phenyl]methyl]-9H-pyrido[3,4-b]indol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[3-(1,3-benzodioxol-5-yloxy)phenyl]methyl]-9H-pyrido[3,4-b]indol-3-amine involves its interaction with specific molecular targets, such as tubulin, leading to the disruption of microtubule assembly. This results in cell cycle arrest and apoptosis in cancer cells . The compound’s unique structure allows it to bind effectively to these targets, making it a promising candidate for further drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[3-(1,3-benzodioxol-5-yloxy)phenyl]methyl]-9H-pyrido[3,4-b]indol-3-amine is unique due to its combination of the benzodioxole and pyridoindole structures, which confer specific chemical and biological properties not found in other similar compounds

Properties

Molecular Formula

C25H19N3O3

Molecular Weight

409.4 g/mol

IUPAC Name

N-[[3-(1,3-benzodioxol-5-yloxy)phenyl]methyl]-9H-pyrido[3,4-b]indol-3-amine

InChI

InChI=1S/C25H19N3O3/c1-2-7-21-19(6-1)20-12-25(27-14-22(20)28-21)26-13-16-4-3-5-17(10-16)31-18-8-9-23-24(11-18)30-15-29-23/h1-12,14,28H,13,15H2,(H,26,27)

InChI Key

AGUNDEAVRTZOAH-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OC3=CC=CC(=C3)CNC4=NC=C5C(=C4)C6=CC=CC=C6N5

Origin of Product

United States

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